An In-Depth Technical Guide to 5-(Bromomethyl)oxazole: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-(Bromomethyl)oxazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)oxazole is a key heterocyclic building block in medicinal chemistry, valued for its reactive bromomethyl group attached to a stable oxazole core.[1] The oxazole motif, a five-membered aromatic ring containing nitrogen and oxygen, is a prominent scaffold in numerous biologically active compounds, capable of engaging with various enzymes and receptors through non-covalent interactions.[1] The presence of the bromomethyl substituent provides a versatile handle for synthetic elaboration, making 5-(bromomethyl)oxazole a crucial intermediate in the development of novel therapeutics, particularly in the realm of anti-inflammatory and analgesic agents.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of 5-(bromomethyl)oxazole, offering valuable insights for researchers in organic synthesis and drug discovery.
Physicochemical Properties of 5-(Bromomethyl)oxazole
The fundamental physicochemical properties of 5-(Bromomethyl)oxazole are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 127232-42-2 | [1] |
| Molecular Formula | C₄H₄BrNO | [1] |
| Molecular Weight | 161.98 g/mol | [1] |
| Boiling Point | 192.6 °C at 760 mmHg | |
| Flash Point | 70.3 °C | |
| Density | 1.706 g/cm³ | |
| IUPAC Name | 5-(bromomethyl)-1,3-oxazole | [1] |
| SMILES | C1=C(OC=N1)CBr | [1] |
| InChI Key | GFDMJZUHSLWFNE-UHFFFAOYSA-N | [1] |
Synthesis of 5-(Bromomethyl)oxazole: The Van Leusen Reaction
A primary and efficient method for the synthesis of 5-substituted oxazoles, including 5-(bromomethyl)oxazole, is the Van Leusen oxazole synthesis.[1][2] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2][3]
Causality Behind Experimental Choices
The Van Leusen reaction is favored for its operational simplicity and the ready availability of the starting materials. The mechanism involves the deprotonation of TosMIC by a base to form a nucleophilic carbanion. This anion then attacks the carbonyl carbon of the aldehyde, initiating a cascade of intramolecular cyclization and elimination of the tosyl group to yield the aromatic oxazole ring.[3][4] The choice of a mild base like potassium carbonate is often sufficient, and methanol is a common solvent. For less reactive aldehydes, a stronger base may be required.[4]
Experimental Protocol: Van Leusen Synthesis of a 5-Alkyl-Oxazole
The following is a general, self-validating protocol for the synthesis of 5-alkyl-oxazoles, which can be adapted for the synthesis of 5-(bromomethyl)oxazole using bromoacetaldehyde as the starting aldehyde.
Materials:
-
Alkyl aldehyde (e.g., bromoacetaldehyde) (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Methanol (10 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (1.1 mmol), and potassium carbonate (2.0 mmol).[4]
-
Add methanol (10 mL) to the flask.[4]
-
Heat the reaction mixture to reflux and stir for 4-5 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[4]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[4]
-
Filter the solution and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkyl-oxazole.
Caption: Van Leusen Synthesis Workflow for 5-(Bromomethyl)oxazole.
Reactivity and Synthetic Applications
The primary mode of reactivity for 5-(bromomethyl)oxazole is nucleophilic substitution at the bromomethyl group. The bromine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles.[1] This reactivity is the cornerstone of its utility as a building block in organic synthesis.
Nucleophilic Substitution Reactions
5-(Bromomethyl)oxazole readily reacts with nucleophiles such as amines, thiols, and carbanions to introduce diverse functionalities. For instance, reaction with primary and secondary amines yields N-substituted aminomethyl oxazoles, which can be further elaborated.[1]
Application in the Synthesis of Oxaprozin
A notable application of a related compound, 2-bromomethyl-4,5-diphenyl-oxazole, is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[5][6] This synthesis showcases the utility of the bromomethyl oxazole scaffold in constructing pharmacologically active molecules. The synthesis involves the alkylation of a malonate ester with the bromomethyl oxazole, followed by hydrolysis and decarboxylation.[5]
Caption: Synthetic Pathway to Oxaprozin.
Role in Drug Discovery
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] 5-(Bromomethyl)oxazole serves as a valuable starting material for the synthesis of libraries of oxazole-containing compounds for biological screening. The ability to easily modify the 5-position allows for the exploration of structure-activity relationships and the optimization of lead compounds. Studies have shown that derivatives of 5-(bromomethyl)oxazole have potential as anti-inflammatory agents, making it a compound of significant interest in the development of new treatments for inflammatory diseases.[1]
Safety and Handling
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water.
Conclusion
5-(Bromomethyl)oxazole is a versatile and valuable building block in organic and medicinal chemistry. Its straightforward synthesis via the Van Leusen reaction and the high reactivity of its bromomethyl group make it an attractive starting material for the synthesis of a diverse range of functionalized oxazoles. Its application in the synthesis of pharmacologically active molecules, coupled with the known biological importance of the oxazole scaffold, underscores its significance for researchers in drug discovery and development. Careful handling and adherence to safety protocols are paramount when working with this reactive compound.
References
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